4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine is a chemical compound classified as a morpholine derivative, characterized by the presence of an oxan-4-yloxy group linked to a pyridine-4-carbonyl moiety. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features. The molecular formula for this compound is , with a molecular weight of approximately 292.33 g/mol .
The synthesis of 4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine typically involves several steps:
The synthetic route may involve:
Purification methods such as recrystallization or column chromatography are typically employed to isolate the desired product in high purity .
The molecular structure of 4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine features:
The compound's structural representation can be denoted by its SMILES notation: O=C(c1ccnc(c1)OC1CCOCC1)N1CCOCC1, indicating the connectivity of atoms within the molecule .
4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine can participate in several types of chemical reactions:
Common reagents for these reactions include:
The physical properties include:
Key chemical properties include:
4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine has several potential applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7